molecular formula C18H21NO5S B6413186 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261972-53-5

3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6413186
CAS RN: 1261972-53-5
M. Wt: 363.4 g/mol
InChI Key: ZRIFWNPKLIYQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% (3-4-t-BSMPA) is a synthetic compound commonly used in laboratory settings for a variety of scientific applications. It is a white to off-white crystalline powder that is highly soluble in water. In addition, 3-4-t-BSMPA has a low melting point of 53-54°C, making it a useful compound for various research purposes. This compound has been found to be a useful tool in many areas of scientific research, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has a wide range of scientific research applications. It has been used in pharmacological studies as a substrate for the cytochrome P450 enzyme, which is involved in the metabolism of drugs. It has also been used in biochemical studies to study the structure and function of proteins, as well as in physiological studies to study the effects of drugs on the body. In addition, 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used in studies to investigate the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of drugs on the body.

Mechanism of Action

The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is not completely understood. However, it is believed that this compound acts as a substrate for the cytochrome P450 enzyme, which is involved in the metabolism of drugs. This enzyme is responsible for the breakdown of drugs in the body, and 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is thought to act as a competitive inhibitor of this enzyme, thus inhibiting the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% are not completely understood. However, it is believed that this compound may have an effect on the metabolism of drugs, as it is thought to act as a competitive inhibitor of the cytochrome P450 enzyme. In addition, 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% may also have an effect on the absorption and distribution of drugs in the body, as it is thought to act as a substrate for the cytochrome P450 enzyme.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments include its low melting point, high solubility in water, and its ability to act as a substrate for the cytochrome P450 enzyme. In addition, this compound is relatively inexpensive and is readily available. The main limitation of using 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is that its mechanism of action is not completely understood.

Future Directions

There are a number of potential future directions for research involving 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95%. These include further investigation into the biochemical and physiological effects of this compound, as well as further study into its mechanism of action. Additionally, further research into the use of 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% as a substrate for the cytochrome P450 enzyme could yield important insights into drug metabolism in the body. Additionally, further research into the use of 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% in pharmacological studies could yield important insights into the effects of drugs on the body. Finally, further research into the use of 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% in biochemical and physiological studies could yield important insights into the structure and function of proteins.

Synthesis Methods

3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is synthesized using a two-step reaction. The first step involves the reaction of 4-t-butylsulfamoylphenol and 2-methoxybenzoic acid. This reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, at a temperature of 80-90°C. The second step involves the reaction of the resulting product with a base, such as sodium hydroxide, at a temperature of 80-90°C. This reaction yields 3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% in a yield of 95%.

properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)13-10-8-12(9-11-13)14-6-5-7-15(17(20)21)16(14)24-4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIFWNPKLIYQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid

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